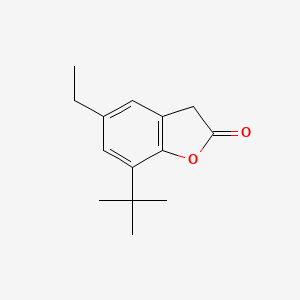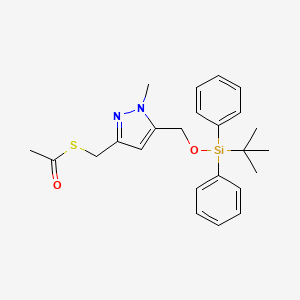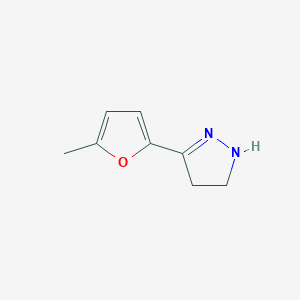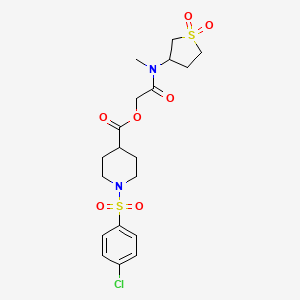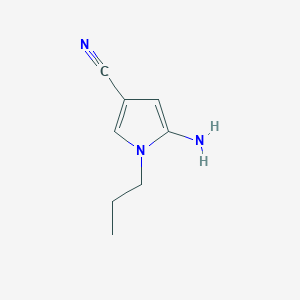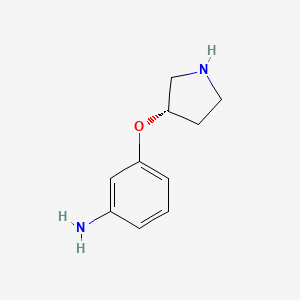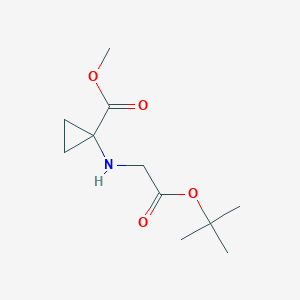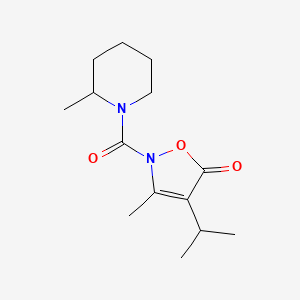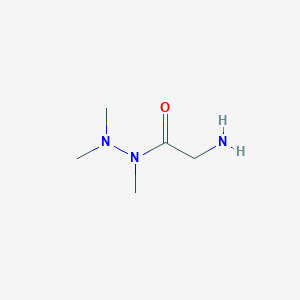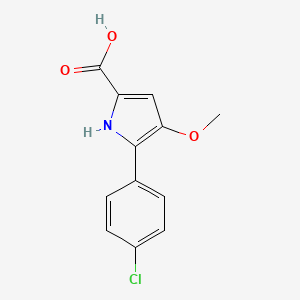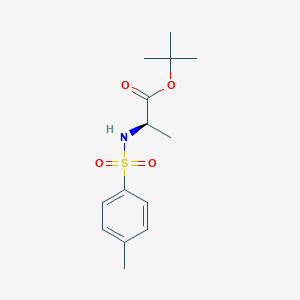![molecular formula C34H36N4O8Zn B12855089 zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12855089.png)
zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron: is a complex organic compound that features a zinc ion coordinated to a porphyrin ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron typically involves the coordination of zinc ions to a pre-synthesized porphyrin ligand. The porphyrin ligand is often synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives under acidic conditions. The zinc ion is then introduced through a metallation reaction, where the porphyrin ligand is treated with a zinc salt, such as zinc acetate, in a suitable solvent like methanol or chloroform .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis of the porphyrin ligand followed by metallation with zinc ions. The process requires careful control of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the porphyrin ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted porphyrin derivatives.
科学的研究の応用
Chemistry:
- Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
- Employed in the synthesis of other complex organic molecules .
Biology:
- Investigated for its role in biological systems, particularly in mimicking the function of natural metalloproteins.
- Studied for its potential use in photodynamic therapy for cancer treatment .
Medicine:
- Potential applications in drug delivery systems due to its ability to form stable complexes with various drugs.
- Explored for its antimicrobial properties .
Industry:
- Utilized in the development of sensors and diagnostic tools due to its unique optical properties.
- Applied in the field of materials science for the creation of novel materials with specific electronic and photophysical properties .
作用機序
The mechanism of action of zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron involves its ability to coordinate with various biological molecules, thereby influencing their function. The zinc ion plays a crucial role in stabilizing the structure of the compound and facilitating interactions with target molecules. The porphyrin ring can participate in electron transfer reactions, making it useful in redox processes .
類似化合物との比較
Zinc phthalocyanine: Similar in structure but with different substituents on the porphyrin ring.
Zinc tetraphenylporphyrin: Another zinc-porphyrin complex with phenyl groups instead of hydroxyl and carboxylate groups.
Zinc protoporphyrin: A naturally occurring zinc-porphyrin complex found in biological systems.
Uniqueness:
- The presence of hydroxyl and carboxylate groups in zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron provides unique chemical reactivity and potential for forming hydrogen bonds.
- Its specific structure allows for unique interactions with biological molecules, making it particularly useful in biomedical applications .
特性
分子式 |
C34H36N4O8Zn |
|---|---|
分子量 |
694.1 g/mol |
IUPAC名 |
zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H38N4O8.Zn/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25;/h9-12,29-30,39-42H,5-8,13-14H2,1-4H3,(H4,35,36,37,38,43,44,45,46);/q;+2/p-2 |
InChIキー |
OLFFCDGYTYSFTK-UHFFFAOYSA-L |
正規SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(CO)O)C)C(CO)O)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



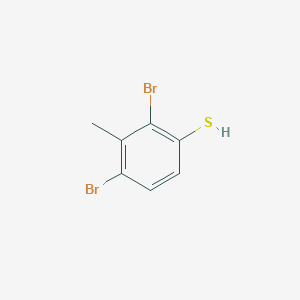
![7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B12855022.png)
